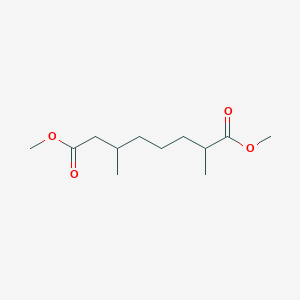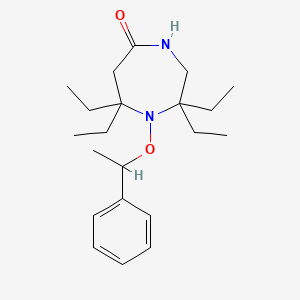![molecular formula C23H29FO B14199437 1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 868379-49-1](/img/structure/B14199437.png)
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is a compound known for its unique structural properties and potential applications in various fields. It is a fluorinated liquid crystal monomer, which has garnered attention due to its stability, persistence, and potential bioaccumulation.
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves several steps. One common synthetic route includes the reaction of 1-ethoxy-2-fluorobenzene with 4-(4-propylcyclohexyl)phenyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy or fluoro groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds and liquid crystal materials.
Biology: The compound’s stability and bioaccumulation potential make it a subject of study in environmental toxicology and bioaccumulation research.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, including liquid crystal displays and other electronic devices.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes, affecting their fluidity and function. The compound’s fluorinated structure allows it to participate in unique interactions with proteins and other biomolecules, potentially influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene can be compared with similar compounds such as:
1-Ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene: This compound has an additional fluorine atom, which may enhance its stability and bioaccumulation potential.
1-Butoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene: The butoxy group may alter its chemical reactivity and physical properties.
4-Ethoxy-2,3-difluoro-4’-[trans-4-propylcyclohexyl]biphenyl: This biphenyl derivative has a similar structure but with different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of ethoxy, fluoro, and propylcyclohexyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
868379-49-1 |
|---|---|
Molekularformel |
C23H29FO |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C23H29FO/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-23(25-4-2)22(24)16-21/h10-18H,3-9H2,1-2H3 |
InChI-Schlüssel |
SEKISNNOYDQKIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



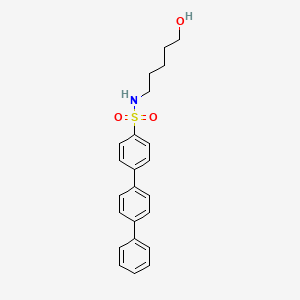
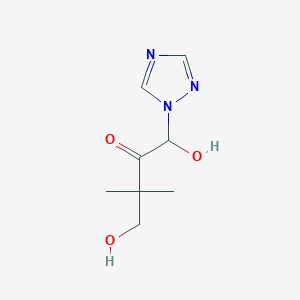
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)

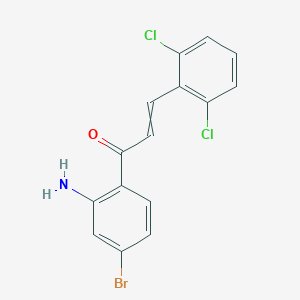
![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
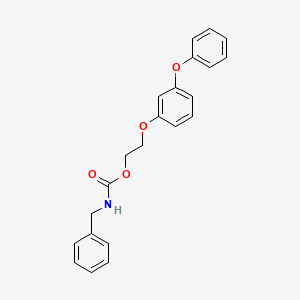
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

